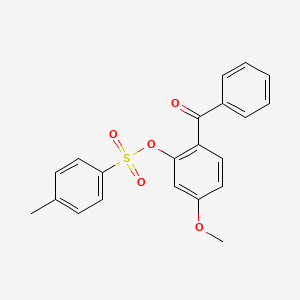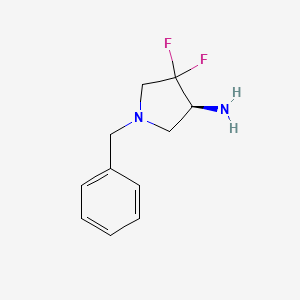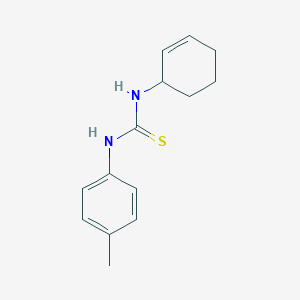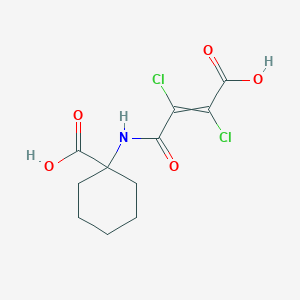
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid: is a complex organic compound with a unique structure that includes a cyano group, a cyclohexylcarbamoyl group, and a dimethyl-acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the cyclohexylcarbamoyl intermediate: This step involves the reaction of cyclohexylamine with a suitable reagent to form the cyclohexylcarbamoyl group.
Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the dimethyl-acrylic acid moiety: This step involves the reaction of the intermediate compounds with dimethyl-acrylic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
科学研究应用
Chemistry: 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of cyano and carbamoyl groups on biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the carbamoyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes and pathways.
相似化合物的比较
2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acid: This compound has similar structural features but includes chlorine atoms, which may alter its reactivity and applications.
3-(1-Cyano-cyclohexylcarbamoyl)-acrylic acid: A simpler analog without the dimethyl groups, which may affect its chemical properties and uses.
Uniqueness: 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is unique due to the presence of both cyano and carbamoyl groups, as well as the dimethyl-acrylic acid moiety. These structural features confer distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18) |
InChI 键 |
GTJBDXXURSIWBY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B15149121.png)

![5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B15149127.png)
![3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15149129.png)

![N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B15149147.png)
![3,4-dichloro-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149154.png)

![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B15149165.png)
![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149177.png)

